2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a fluorophenyl group and a thiophenyl group, which contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like cyclohexane and acetonitrile, and the reactions are carried out under both aerated and de-aerated conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced chemical reactions and molecular switches.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs that can target specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photoinduced electron transfer and proton transfer processes. These processes can lead to changes in the compound’s electronic structure, resulting in its photochromic behavior. The molecular targets and pathways involved include interactions with light-sensitive proteins and other photoreactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-Hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile
Uniqueness
Compared to these similar compounds, 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one stands out due to its unique combination of a fluorophenyl group and a thiophenyl group. This combination enhances its photochromic properties and makes it more versatile in various applications. Additionally, the presence of the fluorophenyl group can improve the compound’s stability and reactivity under different conditions .
Properties
CAS No. |
652138-35-7 |
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Molecular Formula |
C23H13FO2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-thiophen-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C23H13FO2S/c24-20-8-4-3-7-17(20)22-12-21(25)19-11-18(14-9-10-27-13-14)15-5-1-2-6-16(15)23(19)26-22/h1-13H |
InChI Key |
UUHPBZWAXGTDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)C5=CSC=C5 |
Origin of Product |
United States |
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